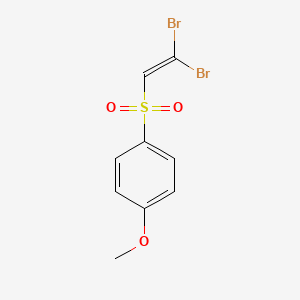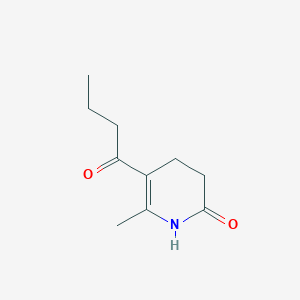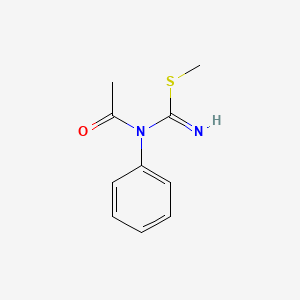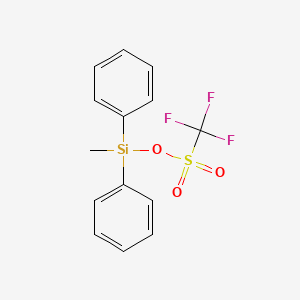
6,7-Dimethoxyisoquinoline;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxyisoquinoline is an organic compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. Perchloric acid is a mineral acid with the formula HClO₄. It is a colorless compound and a stronger acid than sulfuric acid, nitric acid, and hydrochloric acid . The combination of 6,7-Dimethoxyisoquinoline with perchloric acid is of interest in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6,7-Dimethoxyisoquinoline can be synthesized through various methods. One common method involves the condensation of homoveratronitrile with ethyl formate, followed by acid-induced interaction with urethane, pyrolytic cyclization, phosphorus oxychloride treatment, palladium-catalyzed hydrogenolysis, and hydrolysis and esterification .
Industrial Production Methods: Industrial production of perchloric acid typically involves two main routes. The traditional method exploits the high aqueous solubility of sodium perchlorate, which is treated with hydrochloric acid to give perchloric acid and precipitate solid sodium chloride. The concentrated acid can be purified by distillation. An alternative route involves the anodic oxidation of aqueous chlorine at a platinum electrode .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxyisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Perchloric acid, being a strong oxidizer, can participate in oxidation reactions.
Common Reagents and Conditions: Common reagents used in reactions with 6,7-Dimethoxyisoquinoline include acyl chlorides, potassium cyanide, and palladium catalysts. Perchloric acid is often used in non-aqueous titrations of weak bases, where it acts as a titrant in solvents like acetic acid .
Major Products Formed: The major products formed from reactions involving 6,7-Dimethoxyisoquinoline include various isoquinoline derivatives, such as calycotomine and other alkaloids .
Scientific Research Applications
6,7-Dimethoxyisoquinoline and perchloric acid have numerous scientific research applications. In chemistry, they are used in the synthesis of complex organic molecules and as reagents in analytical chemistry. In biology and medicine, isoquinoline derivatives are studied for their potential pharmacological properties, including anti-cancer and anti-inflammatory effects . Perchloric acid is used in the preparation of perchlorate salts, which are important in rocket fuel and other industrial applications .
Mechanism of Action
The mechanism of action of 6,7-Dimethoxyisoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives can interact with enzymes and receptors, influencing biological processes. Perchloric acid, as a strong acid and oxidizer, can disrupt cellular processes by altering pH and oxidizing cellular components .
Comparison with Similar Compounds
6,7-Dimethoxyisoquinoline can be compared with other isoquinoline derivatives, such as 6,7-methylenedioxyisoquinoline and 7-methoxy-8-hydroxyisoquinoline . These compounds share similar structural features but differ in their chemical reactivity and biological activity. Perchloric acid can be compared with other strong acids like sulfuric acid, nitric acid, and hydrochloric acid, with perchloric acid being the strongest among them .
Conclusion
6,7-Dimethoxyisoquinoline and perchloric acid are important compounds in the fields of chemistry, biology, and industry. Their unique chemical properties and reactivity make them valuable tools in scientific research and industrial applications.
Properties
CAS No. |
90706-45-9 |
|---|---|
Molecular Formula |
C11H12ClNO6 |
Molecular Weight |
289.67 g/mol |
IUPAC Name |
6,7-dimethoxyisoquinoline;perchloric acid |
InChI |
InChI=1S/C11H11NO2.ClHO4/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5) |
InChI Key |
WXONCWTZTYRFNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=NC=CC2=C1)OC.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14358458.png)
![2-[(4-Butoxyanilino)methyl]phenol](/img/structure/B14358462.png)

![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)




![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
![1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14358523.png)



![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)
